2,7-Dimethylquinoline-3-carboxylic acid
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Overview
Description
2,7-Dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂. It belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound is characterized by a quinoline core substituted with two methyl groups at positions 2 and 7, and a carboxylic acid group at position 3. It is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,7-dimethylquinoline with carbon dioxide under high pressure and temperature, which introduces the carboxylic acid group at the 3-position. Another method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization and carboxylation reactions. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-3,4-dicarboxylic acid.
Reduction: 2,7-Dimethylquinoline-3-carbinol or 2,7-Dimethylquinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
2,7-Dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions are mediated through specific pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the methyl groups at positions 2 and 7.
2-Methylquinoline-3-carboxylic acid: Has a single methyl group at position 2.
7-Methylquinoline-3-carboxylic acid: Has a single methyl group at position 7.
Uniqueness: 2,7-Dimethylquinoline-3-carboxylic acid is unique due to the presence of two methyl groups, which influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
IUPAC Name |
2,7-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-6-10(12(14)15)8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTYGVBJWKJPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355924 |
Source
|
Record name | 2,7-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470702-35-3 |
Source
|
Record name | 2,7-Dimethyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470702-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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